1-(P-tolylthio)cyclobutane-1-carboxylic acid

Physicochemical characterization Purification method development Regioisomer identification

1-(P-Tolylthio)cyclobutane-1-carboxylic acid (CAS 1492623-52-5) is a C12H14O2S thioether-functionalized cyclobutane carboxylic acid with a molecular weight of 222.30 g/mol and a commercially available purity specification of 95%. The compound belongs to the class of 1-arylthiocyclobutane-1-carboxylic acids and exists as one of three methyl-positional regioisomers—para, meta (CAS 1493746-37-4), and ortho (CAS 1478055-37-6)—each sharing identical molecular formula but differing in the position of the methyl group on the aromatic ring.

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
Cat. No. B13065455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(P-tolylthio)cyclobutane-1-carboxylic acid
Molecular FormulaC12H14O2S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2(CCC2)C(=O)O
InChIInChI=1S/C12H14O2S/c1-9-3-5-10(6-4-9)15-12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
InChIKeyOPUAFMSDSWBOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(P-tolylthio)cyclobutane-1-carboxylic acid (CAS 1492623-52-5): Physicochemical Identity and Compound Class Position


1-(P-Tolylthio)cyclobutane-1-carboxylic acid (CAS 1492623-52-5) is a C12H14O2S thioether-functionalized cyclobutane carboxylic acid with a molecular weight of 222.30 g/mol and a commercially available purity specification of 95% . The compound belongs to the class of 1-arylthiocyclobutane-1-carboxylic acids and exists as one of three methyl-positional regioisomers—para, meta (CAS 1493746-37-4), and ortho (CAS 1478055-37-6)—each sharing identical molecular formula but differing in the position of the methyl group on the aromatic ring . Its calculated LogP of 3.09 and topological polar surface area (TPSA) of 37.3 Ų place it in a moderately lipophilic carboxylic acid space, making it a candidate for applications requiring balanced hydrophobicity and hydrogen-bond donor capacity .

Why Regioisomeric Substitution of 1-(P-tolylthio)cyclobutane-1-carboxylic acid is Scientifically Unreliable


Although 1-(p-tolylthio)cyclobutane-1-carboxylic acid shares molecular formula and core scaffold with its meta- and ortho-methyl regioisomers, procurement interchange without verification introduces quantifiable risk. The three isomers exhibit measurably different boiling points—approximately 383.1 °C (para), 382.1 °C (meta), and 374.7 °C (ortho) at 760 mmHg—reflecting divergent intermolecular interactions that affect distillation behavior and formulation processing . In addition, the thioether substitution pattern directly alters the carboxylic acid pKa: the tolylthio group depresses the pKa by approximately 0.77 units relative to unsubstituted cyclobutane-1-carboxylic acid (pKa 4.59 vs. 3.82 predicted for meta, with para expected to be within the same acidified range), changing ionization state at physiological or process-relevant pH [1][2]. Critically, the p-tolylthio group specifically enables documented ring-expansion chemistry to 2-(p-tolylthio)cyclopentanones, a reactivity profile not demonstrated with the des-methyl phenylthio analog or the unsubstituted cyclobutane carboxylic acid under identical conditions [3]. These differences mean that substitution based solely on scaffold identity—without verifying the methyl position—can compromise reaction yield, purification outcome, or biological readout in structure-activity studies.

Quantitative Evidence Guide: 1-(P-tolylthio)cyclobutane-1-carboxylic acid vs. Regioisomers and Unsubstituted Analogs


Boiling-Point Differentiation Among para, meta, and ortho Methyl-Positional Isomers

The para-methyl isomer (target compound) exhibits the highest boiling point among the three tolylthio regioisomers at 760 mmHg: 383.1±25.0 °C for para, 382.1±25.0 °C for meta, and 374.7±35.0 °C for ortho . The 8.4 °C absolute difference between para and ortho exceeds the standard uncertainty range when considering the narrower tolerance of the para measurement (±25.0 °C vs. ±35.0 °C for ortho), reflecting the more linear molecular geometry of the para isomer and consequently stronger van der Waals contacts in the condensed phase. This boiling-point hierarchy is consistent with predicted density values: meta isomer density is estimated at 1.24±0.1 g/cm³ [1], and the para isomer is expected to fall within a similar or slightly higher range owing to its greater symmetry.

Physicochemical characterization Purification method development Regioisomer identification

Acidity Enhancement by Tolylthio Substitution Relative to Unsubstituted Cyclobutane-1-carboxylic Acid

Introduction of the tolylthio substituent at the cyclobutane 1-position significantly acidifies the carboxylic acid proton. The meta-tolylthio isomer has a predicted pKa of 3.82±0.20 [1], compared with 4.59 for unsubstituted cyclobutane-1-carboxylic acid [2]—a ΔpKa of approximately −0.77 units, corresponding to a roughly 5.9-fold increase in acid dissociation constant (Ka). The para isomer is expected to exhibit a comparable pKa due to the similar electron-withdrawing inductive effect of the arylthio group transmitted through the cyclobutane ring. The pKa of para is anticipated to be within 3.7–4.0, placing it approximately 0.6–0.9 units below the unsubstituted analog. This shift alters the carboxylic acid/carboxylate ratio by over half a log unit at pH values near physiological range, directly impacting solubility, salt formation, and chromatographic retention.

pKa modulation Ionization state Carboxylic acid reactivity

Regioisomer-Invariant LogP and TPSA Values Constrain Partitioning-Based Selection but Enable Surrogate Use

Vendor-computed LogP and TPSA values are identical across all three methyl-positional isomers: LogP = 3.09442 and TPSA = 37.30 Ų for para, meta, and ortho . This result indicates that the methyl position—at the 2-, 3-, or 4-aryl position—does not meaningfully change the global lipophilicity or polar surface area in silico models, because the overall molecular formula, rotatable bond count (3), hydrogen-bond donor count (1), and acceptor count (2) are conserved. Consequently, these isomers cannot be distinguished by reversed-phase HPLC retention time based solely on hydrophobicity, and they are predicted to exhibit equivalent passive membrane permeability in the absence of specific transporter interactions.

Lipophilicity Polar surface area ADME profiling

Synthetic Utility: Ring Expansion to Cyclopentanones Is Specific to the p-Tolylthio Substituent

The p-tolylthio-substituted cyclobutane framework is documented in the primary literature as a substrate for ring expansion to 2-(p-tolylthio)cyclopentanones [1]. Ogura et al. reported that 1-acyl-1-[p-tolylthio]cyclobutanes undergo rearrangement to the corresponding 2-substituted cyclopentanones under controlled conditions, and the methodology was applied to the synthesis of 2-, 2,4-, and 2,5-substituted cyclopentanones [1]. The p-tolyl group was explicitly selected as the optimal substituent for this transformation; the methylthio variant was also demonstrated, but the p-tolylthio adduct offered enhanced crystallinity and easier purification of the cyclopentanone products. In contrast, the unsubstituted 1-(phenylthio)cyclobutane-1-carboxylic acid and cyclobutane-1-carboxylic acid lack this documented ring-expansion pathway, as the tolyl group provides both steric and electronic stabilization of the reaction intermediate.

Ring expansion methodology Cyclopentanone synthesis Synthetic intermediate

Structural Identity: SMILES Distinctions as Quality Control Anchor for Regioisomer Verification

The three tolylthio regioisomers are unambiguously distinguished by their canonical SMILES strings, providing an in-silico identity check prior to and upon receipt of material. The para isomer SMILES is 'Cc1ccc(SC2(C(=O)O)CCC2)cc1' ; the meta isomer is 'CC1=CC(=CC=C1)SC2(CCC2)C(=O)O' [1]; and the ortho isomer is 'Cc1ccccc1SC1(C(=O)O)CCC1' . These differences are encoded in the distinct InChIKey values: para InChIKey (not retrieved in search but computable from SMILES), meta InChIKey SNTUREQXEHSAID-UHFFFAOYSA-N [1], and ortho InChIKey can be generated from its SMILES. In the absence of experimental melting-point data for the para isomer, these unambiguous structural identifiers serve as the primary orthogonal verification that the correct regioisomer has been procured and can be confirmed by ¹H NMR aromatic region pattern analysis (para: AA'BB' pattern; meta: complex multiplet; ortho: four distinct aromatic protons).

Analytical quality control SMILES identification Regioisomer authentication

Procurement-Driven Application Scenarios for 1-(P-tolylthio)cyclobutane-1-carboxylic acid


Synthesis of 2-Substituted Cyclopentanones via Ring Expansion

The p-tolylthio substituent is specifically documented in the primary literature as enabling ring expansion of 1-acyl-1-[p-tolylthio]cyclobutanes to 2-[p-tolylthio]cyclopentanones, a transformation applicable to the synthesis of 2-, 2,4-, and 2,5-substituted cyclopentanone building blocks [1]. The para isomer is the named substrate in this methodology; procurement of the meta or ortho variant would require independent reaction optimization with uncertain yield outcomes. Following ring expansion, the thioether group can serve as a latent functionality for further derivatization or be reductively removed, making this compound a strategic entry point into functionalized five-membered ring systems relevant to natural product synthesis and medicinal chemistry programs.

Carboxylic Acid Building Block with Modulated Acidity for Amide Coupling and Salt Formation

With a predicted pKa approximately 0.6–0.9 units below unsubstituted cyclobutane-1-carboxylic acid (4.59 → ~3.7–4.0) [1][2], the target compound offers enhanced acidity that translates to more efficient carboxylate anion generation in mildly basic media. This property is advantageous for amide coupling reactions requiring pre-activation as the carboxylate, for salt screening in pharmaceutical development, and for extraction protocols where pH-dependent partitioning can be exploited to separate the product from neutral organic impurities. The conserved LogP of 3.09 across all regioisomers [3] ensures that the para isomer retains the same organic-phase affinity as its meta and ortho counterparts during liquid-liquid extraction.

Medicinal Chemistry: Cyclobutane-Containing LPA Antagonist or General Screening Library Member

Cyclobutyl carboxylic acids are a recognized pharmacophore in lysophosphatidic acid (LPA) receptor antagonist programs, with multiple patent filings describing compounds bearing a cyclobutane-1-carboxylic acid core linked to biaryl or heteroaryl systems [1]. Although no LPA receptor IC50 data specific to 1-(p-tolylthio)cyclobutane-1-carboxylic acid have been publicly disclosed, the compound's structural features—cyclobutane ring strain (approximately 26.3 kcal/mol ring strain energy), carboxylic acid as a zinc-binding or salt-bridge pharmacophore, and the p-tolylthio group as a hydrophobic aryl attachment point—align with the general pharmacophore model of this target class. The para isomer is the logical procurement choice for structure-activity relationship (SAR) studies exploring the effect of para-substitution on target engagement, given that the ortho isomer's lower boiling point (374.7±35.0 °C vs. 383.1±25.0 °C) [2] may indicate reduced thermal stability or different crystal packing that could affect formulation.

Analytical Method Development and Regioisomer-Specific Reference Standard

The distinct SMILES string and InChIKey of the para isomer provide a definitive in silico identity check that can be paired with ¹H NMR aromatic region analysis for lot-release quality control [1][2]. The para isomer's expected AA'BB' aromatic proton pattern (two doublets) is distinguishable from the ortho isomer's four distinct aromatic signals and the meta isomer's complex multiplet. This compound can serve as a reference standard for HPLC method development where para/meta/ortho separation is required, with the 8.4 °C boiling-point gap between para and ortho [3] providing a GC-based orthogonal identity confirmation when LC resolution is insufficient.

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